molecular formula C74H142N6O9 B12736155 Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester CAS No. 72987-31-6

Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester

Cat. No.: B12736155
CAS No.: 72987-31-6
M. Wt: 1260.0 g/mol
InChI Key: OMBWQRIPSAQXFG-UHFFFAOYSA-N
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Description

Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester (hereafter referred to by its full systematic name), is a structurally complex triazine derivative esterified with docosanoic acid (behenic acid). The molecule features a 1,3,5-triazine core substituted with methoxymethyl and eicosanoyloxy-methylamino groups, which confer unique physicochemical properties.

Properties

CAS No.

72987-31-6

Molecular Formula

C74H142N6O9

Molecular Weight

1260.0 g/mol

IUPAC Name

[[4,6-bis[icosanoyloxymethyl(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methyl docosanoate

InChI

InChI=1S/C74H142N6O9/c1-7-10-13-16-19-22-25-28-31-34-35-38-41-44-47-50-53-56-59-62-71(83)89-68-80(65-86-6)74-76-72(78(63-84-4)66-87-69(81)60-57-54-51-48-45-42-39-36-32-29-26-23-20-17-14-11-8-2)75-73(77-74)79(64-85-5)67-88-70(82)61-58-55-52-49-46-43-40-37-33-30-27-24-21-18-15-12-9-3/h7-68H2,1-6H3

InChI Key

OMBWQRIPSAQXFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCN(COC)C1=NC(=NC(=N1)N(COC)COC(=O)CCCCCCCCCCCCCCCCCCC)N(COC)COC(=O)CCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester involves multiple steps. The process typically starts with the esterification of docosanoic acid to form docosanoic acid methyl ester. This intermediate is then subjected to further reactions involving triazine derivatives and methoxymethyl groups under controlled conditions to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Delivery Systems :
    • The structure of docosanoic acid derivatives has been explored for their ability to enhance drug solubility and bioavailability. The triazine moiety can facilitate interactions with biological membranes, potentially improving the delivery of therapeutic agents.
    • Case Study : Research has indicated that compounds with similar structures can improve the pharmacokinetics of poorly soluble drugs by forming stable complexes that enhance absorption in the gastrointestinal tract.
  • Anticancer Activity :
    • There is ongoing research into the anticancer properties of docosanoic acid derivatives. The triazine ring has been shown to possess cytotoxic effects against various cancer cell lines.
    • Case Study : A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use in oncology.
  • Antimicrobial Properties :
    • Compounds derived from fatty acids like docosanoic acid have been studied for their antimicrobial properties. The presence of amino groups in this compound may enhance its interaction with bacterial membranes.
    • Case Study : Laboratory tests have shown that similar fatty acid derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Materials Science Applications

  • Surfactants and Emulsifiers :
    • The amphiphilic nature of docosanoic acid derivatives makes them suitable for use as surfactants in various formulations, including cosmetics and food products.
    • Data Table :
Application AreaCompound TypeBenefits
CosmeticsSurfactantImproved skin penetration and moisture retention
Food IndustryEmulsifierEnhanced stability of emulsions
  • Polymer Chemistry :
    • Docosanoic acid derivatives can be incorporated into polymer matrices to modify their properties, such as hydrophobicity and mechanical strength.
    • Case Study : Research indicates that incorporating fatty acid esters into polymer systems can lead to improved flexibility and thermal stability.

Biological Applications

  • Cell Membrane Interaction :
    • The unique structure of this compound allows it to interact with lipid bilayers, which is crucial for developing new types of cell-targeted therapies.
    • Research Insight : Studies have shown that similar compounds can modulate membrane fluidity and permeability, which could be exploited for drug delivery applications.
  • Potential in Gene Therapy :
    • The ability to form complexes with nucleic acids positions docosanoic acid derivatives as potential vectors for gene therapy applications.
    • Case Study : Experiments have demonstrated that fatty acid-modified vectors can enhance cellular uptake of DNA plasmids.

Mechanism of Action

The mechanism of action of docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester involves its interaction with specific molecular targets and pathways. The compound may interact with lipid membranes, altering their fluidity and permeability. It may also inhibit certain enzymes involved in lipid metabolism, leading to various biological effects.

Comparison with Similar Compounds

N-(4,6-Dipiperidino-1,3,5-triazin-2-yl)iminodiacetic Acid

  • Structure: A triazine core substituted with piperidino and iminodiacetic acid groups.
  • Synthesis: Synthesized via nucleophilic substitution of 2,4-dichloro-6-piperidinotriazine with α-amino acids and subsequent neutralization .
  • Key Differences: Unlike the target compound, this analogue lacks esterified docosanoic acid and methoxymethyl substituents, resulting in lower hydrophobicity and altered biological activity.

2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylpentanoic Acid

  • Structure: A triazine core with dimethoxy and branched alkylamino substituents.
  • Synthesis: Derived from 2-chloro-4,6-dimethoxy triazine and α-amino acids in dioxane/water .
  • Key Differences: The absence of eicosanoyloxy-methylamino groups limits its interaction with lipid membranes, reducing efficacy in drug delivery applications compared to the target compound .

Functional Analogues: Docosanoic Acid Derivatives

Docosanoic Acid Ethyl Ester

  • Structure: A simple ester of docosanoic acid.
  • Applications: Used as a non-intentionally added substance (NIAS) in biopolymer packaging, with migration studies showing lower bioactivity compared to the target compound .
  • Key Differences : Lacks the triazine-based functional groups critical for targeted antibacterial effects .

Enrofloxacin-Loaded Docosanoic Acid Solid Lipid Nanoparticles (SLNs)

  • Structure: Docosanoic acid SLNs encapsulating enrofloxacin.
  • Performance : SLNs with a size of 605 nm and −24.9 mV surface charge demonstrated 27–38× enhanced intracellular delivery efficiency compared to free enrofloxacin .
  • Key Differences : The target compound’s triazine core may enable covalent drug conjugation, unlike passive encapsulation in SLNs.

Antimicrobial Activity Comparison

Compound Bacterial Viability (CFU/ml) Mechanism Reference
Target Compound (1 mg/ml) 2×10⁶ Bactericidal via membrane disruption
1H-Pyrrole-2-carboxylic Acid (1 mg/ml) 1.64×10⁸ Quorum sensing inhibition
Borrelidin (1 mg/ml) Not reported RNA polymerase inhibition
  • Insight: The target compound’s bactericidal activity is superior to non-bactericidal quorum sensing inhibitors like 1H-pyrrole-2-carboxylic acid .

Drug Delivery Efficacy

Nanoparticle Property Impact on Cellular Uptake (RAW 264.7 Cells) Reference
Size (150–605 nm) Uptake increases with size (>100 nm)
Surface Charge (−24.9 mV) Optimal uptake regardless of polarity
Docosanoic Acid Functionalization Enhances intracellular retention
  • Comparison : The target compound’s methoxymethyl-triazine structure may improve targeting precision compared to passive SLN systems .

Biological Activity

Docosanoic acid, also known as behenic acid, is a long-chain fatty acid with the chemical formula C22H44O2\text{C}_{22}\text{H}_{44}\text{O}_2. The compound of interest, Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester , is a complex derivative that combines the properties of docosanoic acid with a triazine moiety. This article explores its biological activity, including its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure features:

  • A docosanoic acid backbone.
  • A triazine ring that may enhance biological activity through interactions with biological macromolecules.
  • Methoxymethyl groups that can influence solubility and bioavailability.

Biological Activity Overview

Research into the biological activity of docosanoic acid derivatives has revealed several important effects:

  • Antimicrobial Properties :
    • Docosanoic acid and its derivatives have shown antimicrobial activity against various pathogens. Studies indicate that long-chain fatty acids can disrupt bacterial membranes, leading to cell lysis. For instance, octadecanoic acid esters have demonstrated significant bactericidal effects against Gram-positive bacteria .
  • Cytotoxic Effects :
    • The cytotoxicity of docosanoic acid derivatives has been evaluated in various cancer cell lines. For example, Moringa oleifera seed extracts containing fatty acids exhibited selective cytotoxicity towards colorectal carcinoma cells while sparing normal cells . This suggests that docosanoic acid derivatives may also possess selective anticancer properties.
  • Anti-inflammatory Activity :
    • Fatty acids like docosanoic acid have been linked to anti-inflammatory effects. In certain studies, compounds derived from fatty acids reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 . This activity could be beneficial in conditions characterized by chronic inflammation.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various fatty acid esters, including those derived from docosanoic acid. The results showed that certain esters had an LC50 value below 0.1 mg/mL against pathogenic bacteria, indicating potent antimicrobial properties .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human colorectal carcinoma cells (HCT-116) demonstrated that extracts containing docosanoic acid derivatives inhibited cell proliferation significantly compared to control groups. The MTT assay revealed a dose-dependent response, highlighting the potential for these compounds in cancer therapy .

Data Tables

Biological Activity Effect Reference
AntimicrobialBactericidal against Gram-positive bacteria
CytotoxicityInhibitory effect on HCT-116 cells
Anti-inflammatoryReduced TNF-α and IL-6 levels

The biological activities of docosanoic acid derivatives can be attributed to several mechanisms:

  • Membrane Disruption : Long-chain fatty acids can integrate into bacterial membranes, causing structural destabilization.
  • Modulation of Signaling Pathways : Fatty acids may influence cellular signaling pathways involved in inflammation and apoptosis.
  • Interaction with Receptors : The triazine moiety may facilitate binding to specific receptors involved in immune response modulation.

Q & A

Basic: What are the optimal synthetic pathways for preparing this triazine-based ester, and how can reaction conditions be systematically optimized?

Methodological Answer:
The compound’s synthesis likely follows protocols analogous to triazine derivatization, as seen in similar systems (e.g., stepwise nucleophilic substitution on trichlorotriazine cores). Key variables include:

  • Temperature control : Reactions at 45°C for 1.25 hours yield high-purity intermediates (e.g., triazin-2-yl amino esters) .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of methoxymethyl and eicosyloxy substituents during coupling steps .
  • Stoichiometry : Equimolar ratios of aminobenzoate derivatives to triazine precursors minimize side products .
    Optimization should use fractional factorial design to screen variables (temperature, solvent, reagent equivalents) and characterize intermediates via TLC (Rf values) and ¹H NMR (e.g., integration of methoxy protons at δ 3.76–3.86 ppm) .

Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms for triazine-ester bond formation?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) can model transition states to compare SNAr (nucleophilic aromatic substitution) vs. radical-mediated pathways. For example:

  • SNAr feasibility : Calculate activation energies for methoxymethylamine attack on triazine chlorides.
  • Radical intermediates : Assess stability of transient species using spin density maps.
    Recent studies (e.g., ICReDD’s reaction path search methods) integrate computational predictions with experimental validation, such as isolating intermediates via flash chromatography and analyzing kinetic isotope effects . Discrepancies between theoretical and experimental yields may arise from solvent effects, requiring explicit solvation models in simulations .

Basic: What spectroscopic techniques are critical for confirming the structure of this ester, particularly its methoxymethyl and eicosyloxy substituents?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxymethyl groups via singlet resonances at δ ~3.8 ppm (³J coupling < 1 Hz) and eicosyloxy chains via aliphatic proton integrations (δ 0.8–1.5 ppm) .
  • HSQC/HMBC : Correlate methoxymethyl protons to adjacent triazine carbons (δ 165–170 ppm) and ester carbonyls (δ 170–175 ppm).
  • FT-IR : Confirm ester C=O stretches at 1720–1740 cm⁻¹ and triazine ring vibrations at 1550–1600 cm⁻¹ .

Advanced: How can machine learning (ML) predict the compound’s stability under varying pH and thermal conditions?

Methodological Answer:
Train ML models (e.g., random forests or neural networks) on datasets of structurally analogous esters:

  • Input features : Substituent electronic parameters (Hammett σ), logP, and thermal degradation temperatures.
  • Output : Predict hydrolysis rates at pH 2–12 or thermal decomposition thresholds (TGA data).
    Recent AI-driven platforms (e.g., COMSOL Multiphysics integration) enable real-time adjustments to experimental conditions based on ML predictions, reducing trial-and-error approaches .

Basic: What are the recommended storage conditions to prevent ester hydrolysis or triazine ring degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to minimize thermal/photooxidation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of methoxymethyl groups.
  • Solvent compatibility : Dissolve in anhydrous DMSO or THF for long-term stability .

Advanced: How do steric and electronic effects of the eicosyloxy chain influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Steric maps : Generate 3D models (e.g., using Avogadro) to quantify steric hindrance around the triazine core.
  • DFT calculations : Compare LUMO localization on triazine vs. ester carbonyls under nucleophilic attack.
    Experimental validation involves synthesizing analogs with shorter/longer acyloxy chains and measuring reaction kinetics with nucleophiles (e.g., thiols or amines) .

Basic: What chromatographic methods effectively separate this compound from byproducts like de-esterified triazines?

Methodological Answer:

  • HPLC : Use C18 columns with isocratic elution (acetonitrile/water, 70:30) and UV detection at 254 nm.
  • TLC : Hexane/EtOH (1:1) systems resolve esters (Rf ~0.59) from polar byproducts .

Advanced: Can factorial design optimize multi-step syntheses involving temperature-sensitive methoxymethylation?

Methodological Answer:
Apply a 2³ factorial design to screen:

  • Factors : Temperature (30°C vs. 50°C), reaction time (1 vs. 2 hours), and catalyst loading (0.1 vs. 0.2 equiv).
  • Responses : Yield, purity (HPLC), and residual chloride content (ion chromatography).
    Statistical analysis (ANOVA) identifies dominant factors, with follow-up central composite designs for refinement .

Basic: How to quantify ester hydrolysis products without interference from triazine degradation?

Methodological Answer:

  • LC-MS/MS : Use MRM transitions specific to hydrolysis products (e.g., m/z 345 → 201 for docosanoic acid) .
  • pH-stat titration : Monitor carboxylic acid release under controlled alkaline conditions .

Advanced: What green chemistry strategies minimize waste in large-scale syntheses of this ester?

Methodological Answer:

  • Solvent recycling : Recover DMSO via vacuum distillation (95% efficiency).
  • Catalyst immobilization : Use silica-supported DMAP to reduce catalyst waste .
    Life-cycle assessments (LCAs) compare energy/water usage across batch vs. flow reactors .

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